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molecular formula C4H5F3O2 B1295198 2,2,2-Trifluoroethyl acetate CAS No. 406-95-1

2,2,2-Trifluoroethyl acetate

Cat. No. B1295198
M. Wt: 142.08 g/mol
InChI Key: ZOWSJJBOQDKOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097368B2

Procedure details

85 g (0.85 mol) of trifluoroethanol and 80 ml of diethyl ether were poured to a four-neck flask of 2 liter, and further 129 g (1.27 mmol/1.49 eq) of triethylamine was added thereto. Then, the resultant mixture was ice-cooled and stirred while dropping a solution diluting 100 g (1.27 mol/1.49 eq) of acetyl chloride with 80 ml of diethyl ether by dropping funnel. While dropping, the temperature of the resultant reacted solution was kept between 27 to 35° C. The period of time for dropping was 20 minutes. After that, the resultant mixed solution was stirred for 1.5 hours at room temperature and 350 ml of water was added, then, the reaction was completed. Subsequently, an organic phase was separated by the separatory funnel and dried using magnesium sulfate. Thereafter, purification by distilling was conducted to obtain 88 g of 2,2,2-trifluoroethyl acetate (CH3COOCH2CF3) of which yield was 72.9%.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].C(N(CC)CC)C.[C:14](Cl)(=[O:16])[CH3:15].O>C(OCC)C>[C:14]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
129 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the temperature of the resultant reacted solution
CUSTOM
Type
CUSTOM
Details
was kept between 27 to 35° C
ADDITION
Type
ADDITION
Details
After that, the resultant mixed solution
STIRRING
Type
STIRRING
Details
was stirred for 1.5 hours at room temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Subsequently, an organic phase was separated by the separatory funnel
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Thereafter, purification
DISTILLATION
Type
DISTILLATION
Details
by distilling

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 72.9%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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